molecular formula C16H17NO2 B4504262 N-[3-(methoxymethyl)phenyl]-2-methylbenzamide

N-[3-(methoxymethyl)phenyl]-2-methylbenzamide

Cat. No.: B4504262
M. Wt: 255.31 g/mol
InChI Key: SSYFYYAOWJVTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(methoxymethyl)phenyl]-2-methylbenzamide is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.125928785 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Applications :

    • Synthesis of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides has been explored for antibacterial and antifungal applications (Desai, Rajpara, & Joshi, 2013).
  • Pharmaceutical Development :

    • Studies on inhibitors of bacterial cell division protein FtsZ have led to the discovery of potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).
    • Development of N-phenylbenzamide derivatives as novel Enterovirus 71 inhibitors, indicating potential in antiviral drug development (Ji et al., 2013).
  • Chemical Analysis and Chromatography :

    • Research on reversed-phase liquid chromatographic elution characteristics of substituted N-ethylbenzamides for analytical applications (Lehtonen, 1983).
  • Neurotropic and Psychotropic Studies :

    • Investigation of psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones for potential psychoactive compound development (Podolsky, Shtrygol’, & Zubkov, 2017).
  • Chemical Synthesis and Organic Chemistry :

  • Mosquito Repellent and Vector Control :

  • Molecular Modeling and Crystallography :

  • Antiviral Research :

    • Synthesis and evaluation of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a potential Anti-HBV (Hepatitis B Virus) agent (Cui et al., 2020).
  • Corrosion Inhibition Studies :

    • Analysis of N-Phenyl-benzamides on the acidic corrosion of mild steel, highlighting their potential as corrosion inhibitors (Mishra et al., 2018).
  • Environmental Health and Analytical Chemistry :

  • Metabolism and Pharmacokinetics Studies :

  • Herbicide Research :

    • Discovery of 3-(methoxycarbonylmethylene)isobenzofuran-1-imines as a new class of potential herbicides (Araniti et al., 2014).

Properties

IUPAC Name

N-[3-(methoxymethyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-6-3-4-9-15(12)16(18)17-14-8-5-7-13(10-14)11-19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYFYYAOWJVTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.